molecular formula C20H14FN3O4 B250677 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

货号: B250677
分子量: 379.3 g/mol
InChI 键: WLZWJWCDTBRZFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide, commonly known as CFTR inhibitor, is a small molecule that has gained significant attention in the scientific community in recent years. It is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across the epithelial membranes. CFTR inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea.

作用机制

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor works by binding to the this compound protein and blocking its function. This compound protein is a chloride channel that regulates salt and water transport across the epithelial membranes. In cystic fibrosis, mutant this compound protein fails to function properly, leading to impaired salt and water transport and thick mucus accumulation. This compound inhibitors have been shown to restore the function of mutant this compound protein by binding to it and opening the chloride channel.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It has been shown to increase chloride secretion and reduce sodium absorption across the epithelial membranes. It also reduces mucus viscosity and improves ciliary function. In addition, this compound inhibitor has been shown to reduce inflammation and improve lung function in cystic fibrosis patients.

实验室实验的优点和局限性

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards this compound protein. It also has good pharmacokinetic properties and can be easily administered in vitro and in vivo. However, one of the main limitations is its potential off-target effects and toxicity. It also requires careful dosing and monitoring to avoid adverse effects.

未来方向

There are several future directions for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor research. One of the main areas of research is the development of more potent and selective this compound inhibitors. Another area of research is the identification of new therapeutic applications for this compound inhibitors, such as in cancer and infectious diseases. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound inhibitors in various diseases.

合成方法

The synthesis of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-cyano-2-fluorobenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyaniline to obtain the corresponding amide. The final step involves the reaction of the amide with furfurylamine to obtain the this compound inhibitor in high yield and purity.

科学研究应用

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, this compound inhibitors have been shown to restore the function of mutant this compound protein, leading to improved salt and water transport across the epithelial membranes. In polycystic kidney disease, this compound inhibitors have been shown to reduce cyst growth and improve renal function. In secretory diarrhea, this compound inhibitors have been shown to reduce fluid secretion and improve symptoms.

属性

分子式

C20H14FN3O4

分子量

379.3 g/mol

IUPAC 名称

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14FN3O4/c1-27-18-10-13(5-7-16(18)24-20(26)17-3-2-8-28-17)23-19(25)14-6-4-12(11-22)9-15(14)21/h2-10H,1H3,(H,23,25)(H,24,26)

InChI 键

WLZWJWCDTBRZFC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CO3

规范 SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。